molecular formula C18H26N2O2 B4397567 (4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone

(4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone

Cat. No.: B4397567
M. Wt: 302.4 g/mol
InChI Key: NSKXEWCUVFDZSB-UHFFFAOYSA-N
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Description

(4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone is an organic compound that features a piperazine ring substituted with an ethyl group and a carbonyl group linked to a phenyltetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone typically involves the reaction of 1-ethylpiperazine with 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A related compound with a similar ring structure but lacking the piperazine and phenyl groups.

    4-phenyltetrahydropyran: Similar to the compound of interest but without the piperazine moiety.

    1-ethylpiperazine: Contains the piperazine ring and ethyl group but lacks the tetrahydropyran and phenyl components.

Uniqueness

(4-Ethylpiperazino)(4-phenyltetrahydro-2H-pyran-4-YL)methanone is unique due to its combination of a piperazine ring, tetrahydropyran moiety, and phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-19-10-12-20(13-11-19)17(21)18(8-14-22-15-9-18)16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKXEWCUVFDZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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